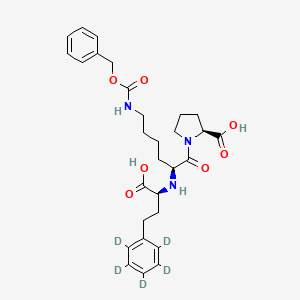
Cyclopropyl Pemoline-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl Pemoline-d5 is a deuterium-labeled derivative of Cyclopropyl Pemoline, a compound known for its central stimulant properties. The molecular formula of this compound is C12H12N2O2, and it has a molecular weight of 216.24 g/mol . This compound is primarily used in scientific research due to its unique properties and applications.
準備方法
The synthesis of Cyclopropyl Pemoline-d5 involves several steps, starting from the appropriate deuterated precursors. The general synthetic route includes the following steps:
Formation of Cyclopropylamine: This is achieved by reacting cyclopropyl bromide with ammonia under controlled conditions.
Synthesis of Deuterated Phenylhydrazine: This involves the deuteration of phenylhydrazine using deuterium gas.
Cyclization Reaction: The cyclopropylamine and deuterated phenylhydrazine are then subjected to a cyclization reaction to form this compound.
Industrial production methods for this compound are similar but are scaled up to meet the demand for research purposes. These methods ensure high purity and yield of the final product.
化学反応の分析
Cyclopropyl Pemoline-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding oxazolone derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring, often using reagents like sodium azide or halogens.
科学的研究の応用
Cyclopropyl Pemoline-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is used to investigate metabolic pathways and enzyme interactions.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of related stimulant drugs.
作用機序
Cyclopropyl Pemoline-d5 exerts its effects by acting as a central nervous system stimulant. It likely affects neurotransmitter levels in the brain, particularly dopamine. The compound functions as a dopamine reuptake inhibitor and releasing agent, leading to increased dopamine levels in the synaptic cleft. This action enhances neurotransmission and results in stimulant effects .
類似化合物との比較
Cyclopropyl Pemoline-d5 is similar to other central stimulants such as:
Pemoline: Both compounds share a similar mechanism of action, but this compound is deuterium-labeled, making it useful for specific research applications.
Cyclazodone: This compound also acts as a central stimulant but differs in its chemical structure and specific pharmacological effects.
Phenylisohydantoin: Another stimulant with a different chemical structure but similar stimulant properties
This compound stands out due to its deuterium labeling, which provides unique advantages in research, particularly in studies involving metabolic pathways and reaction mechanisms.
特性
IUPAC Name |
2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-10(8-4-2-1-3-5-8)16-12(14-11)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,13,14,15)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRKTAYPGADPGW-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C2NC(=O)C(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)NC(=NC3CC3)O2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)

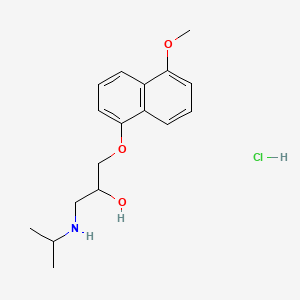

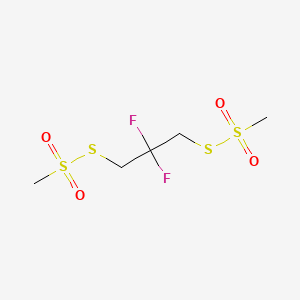
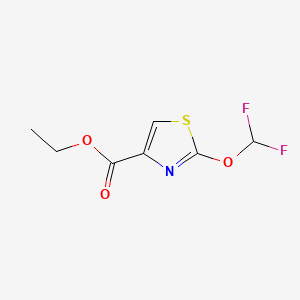
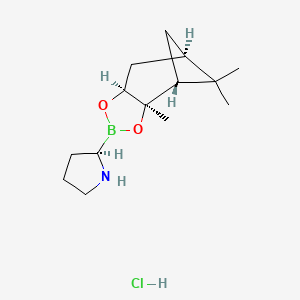

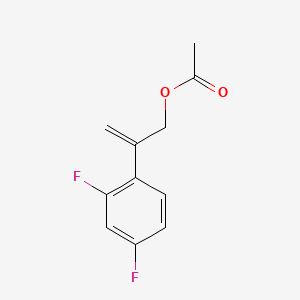


![7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI)](/img/new.no-structure.jpg)
